molecular formula C31H62BrN B14529815 N-(Hept-2-yn-1-yl)-N,N-dioctyloctan-1-aminium bromide CAS No. 62453-24-1

N-(Hept-2-yn-1-yl)-N,N-dioctyloctan-1-aminium bromide

Cat. No.: B14529815
CAS No.: 62453-24-1
M. Wt: 528.7 g/mol
InChI Key: MSEGQJDXNQRWBI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Hept-2-yn-1-yl)-N,N-dioctyloctan-1-aminium bromide is a quaternary ammonium compound with a unique structure that includes a hept-2-yn-1-yl group and two dioctyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Hept-2-yn-1-yl)-N,N-dioctyloctan-1-aminium bromide typically involves the reaction of hept-2-yne with N,N-dioctyloctan-1-amine in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. Common reagents used in this synthesis include bromine or hydrogen bromide, and the reaction is often conducted in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(Hept-2-yn-1-yl)-N,N-dioctyloctan-1-aminium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide or potassium cyanide. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of quaternary ammonium salts with different anions .

Scientific Research Applications

N-(Hept-2-yn-1-yl)-N,N-dioctyloctan-1-aminium bromide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(Hept-2-yn-1-yl)-N,N-dioctyloctan-1-aminium bromide exerts its effects involves interactions with cellular membranes and proteins. The compound’s quaternary ammonium structure allows it to disrupt membrane integrity, leading to cell lysis in microbial organisms. Additionally, it can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(Prop-2-yn-1-yl)-N,N-dioctyloctan-1-aminium bromide
  • N-(Penta-2,4-diyn-1-yl)-N,N-dioctyloctan-1-aminium bromide
  • N-(Hex-2-yn-1-yl)-N,N-dioctyloctan-1-aminium bromide

Uniqueness

N-(Hept-2-yn-1-yl)-N,N-dioctyloctan-1-aminium bromide is unique due to its specific alkyne group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced performance in certain applications, such as antimicrobial efficacy or catalytic activity .

Properties

CAS No.

62453-24-1

Molecular Formula

C31H62BrN

Molecular Weight

528.7 g/mol

IUPAC Name

hept-2-ynyl(trioctyl)azanium;bromide

InChI

InChI=1S/C31H62N.BrH/c1-5-9-13-17-21-25-29-32(28-24-20-16-12-8-4,30-26-22-18-14-10-6-2)31-27-23-19-15-11-7-3;/h5-19,21-23,25-31H2,1-4H3;1H/q+1;/p-1

InChI Key

MSEGQJDXNQRWBI-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CC#CCCCC.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.